molecular formula C9H17NO2 B12088164 Cyclohexyl 3-aminopropanoate

Cyclohexyl 3-aminopropanoate

Cat. No.: B12088164
M. Wt: 171.24 g/mol
InChI Key: WAEDWCUJAIOGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white crystalline powder that is soluble in water and has a molecular formula of C9H17NO2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 3-aminopropanoate can be achieved through several methods. One common approach involves the esterification of 3-aminopropanoic acid with cyclohexanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as platinum or palladium on carbon can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 3-aminopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Cyclohexyl 3-carboxypropanoate.

    Reduction: Cyclohexyl 3-hydroxypropanoate.

    Substitution: Cyclohexyl 3-amidopropanoate.

Scientific Research Applications

Cyclohexyl 3-aminopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is utilized in manufacturing processes and pollution management due to its chemical properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-aminopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, modulating various biological processes .

Comparison with Similar Compounds

  • Cyclohexyl 3-hydroxypropanoate
  • Cyclohexyl 3-carboxypropanoate
  • Cyclohexyl 3-amidopropanoate

Comparison: Cyclohexyl 3-aminopropanoate is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the amine group allows for nucleophilic substitution reactions that are not possible with the hydroxy or carboxy derivatives .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

cyclohexyl 3-aminopropanoate

InChI

InChI=1S/C9H17NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-7,10H2

InChI Key

WAEDWCUJAIOGCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.